5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cross-coupling Bond dissociation energy Oxidative addition

5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 213597-92-3; MF: C₉H₉IN₂O₂; MW: 304.08 g/mol) is a disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing an iodine atom at the C5 position and a nitro group at the C7 position on the bicyclic scaffold. The THIQ core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs targeting cancer, pain, gout, and neurodegenerative diseases.

Molecular Formula C9H9IN2O2
Molecular Weight 304.08 g/mol
CAS No. 213597-92-3
Cat. No. B3252009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline
CAS213597-92-3
Molecular FormulaC9H9IN2O2
Molecular Weight304.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)[N+](=O)[O-])I
InChIInChI=1S/C9H9IN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h3-4,11H,1-2,5H2
InChIKeyCYXBUXVVZDBTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 213597-92-3): A Dual-Functionalized THIQ Building Block for Orthogonal Derivatization


5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 213597-92-3; MF: C₉H₉IN₂O₂; MW: 304.08 g/mol) is a disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing an iodine atom at the C5 position and a nitro group at the C7 position on the bicyclic scaffold . The THIQ core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs targeting cancer, pain, gout, and neurodegenerative diseases . This specific compound is valued primarily as a versatile synthetic intermediate, where the 5-iodo substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), and the 7-nitro group provides an orthogonal functional handle that can be reduced to a primary amine or exploited for its electron-withdrawing properties [1].

Why 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Mono-Substituted or Differently Halogenated THIQ Analogs


Substituting this compound with a mono-substituted THIQ analog (e.g., 7-nitro-THIQ alone or 5-iodo-THIQ alone) eliminates one of the two orthogonal synthetic handles, forcing a linear rather than convergent synthetic strategy and substantially reducing the chemical space accessible from a single advanced intermediate [1]. Replacing iodine with bromine or chlorine at the C5 position degrades cross-coupling efficiency: the C–I bond dissociation energy is 57.6 kcal/mol versus 72.1 kcal/mol for C–Br and 83.7 kcal/mol for C–Cl, meaning oxidative addition to Pd(0)—the rate-determining step in most cross-couplings—is significantly slower for lighter halogens [2]. Furthermore, the 7-nitro substituent confers a distinct electronic profile: in the PNMT inhibitor series, 7-nitro-THIQ exhibits a selectivity ratio (α₂-adrenoceptor Ki / PNMT Ki) of 10, versus only 0.79 for 7-bromo-THIQ—a >12-fold difference driven by the nitro group's electron-withdrawing σₘ value [3]. The combination of 5-iodo and 7-nitro in a single THIQ scaffold is therefore non-substitutable when both C–C bond-forming reactivity at C5 and electronic tuning or amine conversion at C7 are required.

Quantitative Differentiation Evidence for 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline Versus Closest Analogs


Carbon–Iodine Bond Reactivity Advantage Over Carbon–Bromine in Palladium-Catalyzed Cross-Coupling

The C5-iodo substituent in the target compound provides a quantifiable reactivity advantage over the corresponding 5-bromo analog in transition-metal-catalyzed cross-coupling reactions. The carbon–iodine bond dissociation energy (BDE) is 57.6 kcal/mol, compared to 72.1 kcal/mol for C–Br and 83.7 kcal/mol for C–Cl [1]. This ~20% weaker C–I bond translates into a lower kinetic barrier for oxidative addition to Pd(0), which is the rate-limiting step in Suzuki-Miyaura, Sonogashira, and Heck couplings. In practice, aryl iodides typically react 10²–10⁴ times faster than aryl bromides under identical palladium-catalyzed conditions [1]. For the end user, this means that the 5-iodo compound enables milder reaction conditions, shorter reaction times, higher yields, and broader substrate scope in C5 elaboration compared to 5-bromo-7-nitro-THIQ or 5-chloro-7-nitro-THIQ.

Cross-coupling Bond dissociation energy Oxidative addition Synthetic methodology

PNMT Inhibitory Selectivity: 7-Nitro Confers >12-Fold Higher α₂-Adrenoceptor Selectivity Versus 7-Bromo-THIQ

In a head-to-head biochemical evaluation of 7-substituted THIQs (Grunewald et al., 2005), the 7-nitro-THIQ derivative (compound 8, lacking the 5-iodo substituent) exhibited a PNMT Ki of 0.41 ± 0.05 μM and an α₂-adrenoceptor Ki of 4.3 ± 0.3 μM, yielding a selectivity ratio (α₂ Ki / PNMT Ki) of 10 [1]. In contrast, the 7-bromo-THIQ derivative (compound 16) showed a PNMT Ki of 0.29 ± 0.03 μM but a much higher α₂-adrenoceptor affinity (Ki = 0.23 ± 0.13 μM), resulting in a selectivity ratio of only 0.79—i.e., the 7-bromo analog is actually α₂-preferring rather than PNMT-selective [1]. The 7-nitro group therefore provides a >12.7-fold selectivity advantage over 7-bromo. While these data are for the 7-substituted (non-iodinated) parent scaffold, the 5-iodo substituent in the target compound is not expected to eliminate this electronic selectivity advantage and may further enhance lipophilicity-driven PNMT affinity given the positive π contribution of iodine.

PNMT inhibition Alpha2-adrenoceptor Selectivity ratio CNS drug design

Synthesis Efficiency: 80.95% Isolated Yield for Electrophilic Iodination of 7-Nitro-THIQ at the C5 Position

The target compound is synthesized via electrophilic iodination of 7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 42923-79-5) using N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid at 0 °C to room temperature [1]. The reported yield is 80.95% (2.2 g isolated from 1.6 g of 7-nitro-THIQ, 8.979 mmol scale), with product identity confirmed by ESI-MS (calc. 303.97, found 304.89 [M+1]⁺; retention time 0.59 min) [1]. By comparison, the preparation of 7-nitro-THIQ itself via direct nitration of THIQ (KNO₃/H₂SO₄) proceeds in only ~50–52% yield [2]. The iodination step is therefore efficient enough that the overall two-step sequence from THIQ to 5-iodo-7-nitro-THIQ can be achieved in approximately 42% overall yield, making this advanced intermediate accessible on a multi-gram scale without chromatographic purification [1][2].

Electrophilic aromatic substitution Iodination Process chemistry Building block synthesis

Physicochemical Property Differentiation: Impact of 5-Iodo Substitution on MW, Density, LogP, and pKa

The 5-iodo substitution dramatically alters the physicochemical profile relative to the parent 7-nitro-THIQ scaffold. The target compound has a molecular weight of 304.08 g/mol (vs. 178.19 g/mol for 7-nitro-THIQ), a predicted density of 1.829 ± 0.06 g/cm³ (vs. ~1.24 g/cm³ for 7-nitro-THIQ), a predicted LogP of 1.8451, and a predicted pKa of 7.91 ± 0.20 [1]. The iodine atom contributes approximately +125.89 Da to the molecular weight and an estimated π (hydrophobic constant) of ~+1.12, substantially increasing lipophilicity relative to the non-iodinated parent (7-nitro-THIQ ClogP ~0.5) [1][2]. This is particularly relevant for CNS drug design, where a calculated LogP ≥ 0.5 is required for meaningful blood-brain barrier penetration in the THIQ class [2].

Physicochemical properties LogP pKa Drug-likeness Lead optimization

Validated Intermediate in Patented Anticonvulsant Drug Candidates: 5-Iodo-7-amino-THIQ as Direct Precursor

The SmithKline Beecham patent family (US 6,841,560; US 6,248,754; US 2001/0016657; JP 2007-145862) explicitly claims carboxamide derivatives of general formula (I) where the tetrahydroisoquinoline moiety bears substituents at the 5-position (preferably iodine) and a carboxamide at the 7-position [1][2]. Specifically exemplified compounds include N-(5-iodo-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-benzoyl-2-methoxybenzamide and N-(5-iodo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-azidobenzamide [1]. The 5-iodo-7-amino-THIQ core required for these carboxamides is derived directly from reduction of the 5-iodo-7-nitro-THIQ target compound. The patent specifies that when X is not hydrogen, it may be at the 5, 6, or 8 position, with position 5 being especially preferred [2]. This establishes the target compound as the penultimate intermediate in a patented series of anticonvulsant agents targeting epilepsy, anxiety, mania, depression, migraine, and neurodegenerative conditions [2].

Anticonvulsant Epilepsy CNS disorders Patent-protected scaffold Drug intermediate

Commercial Purity and QC Benchmarking: 97–98% Purity with Batch-Specific NMR, HPLC, and GC Certification

Across authorized vendors, the target compound is supplied at standard purities of 97% (Bidepharm, CheMenu) or 98% (Leyan), with batch-specific QC documentation including NMR, HPLC, and GC analyses available upon request . Bidepharm (BD517841) provides batch-specific NMR, HPLC, and GC testing reports . Leyan (Product 1684516) lists the compound at 98% purity with MDL number MFCD28675665 . The predicted boiling point is 388.4 ± 42.0 °C at 760 mmHg, and long-term storage is recommended in a cool, dry place . In contrast, the closest analog 5-bromo-7-nitro-THIQ is listed without a CAS number and with unstandardized QC documentation from fewer suppliers , making the iodo compound a more reliably specifiable procurement choice.

Quality control Purity analysis Vendor comparison Procurement specification

Optimal Procurement and Application Scenarios for 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline Based on Differentiation Evidence


Medicinal Chemistry: Parallel Library Synthesis via C5 Cross-Coupling Followed by C7 Amide Formation

The orthogonal reactivity of the C5-iodo and C7-nitro substituents enables a convergent two-step diversification strategy. First, the C5-iodo handle undergoes Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to introduce aryl, alkynyl, or amino diversity (enabled by the C–I BDE of 57.6 kcal/mol, which is ~20% weaker than C–Br [1]). Second, the C7-nitro group is reduced (H₂, Pd/C or SnCl₂) to the corresponding 7-amine, which is then acylated or sulfonylated to generate carboxamide or sulfonamide libraries. This sequential approach avoids protecting group manipulations and is directly precedented by the SmithKline Beecham anticonvulsant patent series, where N-(5-iodo-THIQ-7-yl)benzamides are the claimed pharmacophore . The 80.95% yield for the iodination step ensures sufficient material throughput for library production . [1]

CNS Drug Discovery: PNMT-Selective Inhibitor Development Targeting Epinephrine Biosynthesis

For programs targeting phenylethanolamine N-methyltransferase (PNMT) for hypertension, stress disorders, or Alzheimer's disease, the 7-nitro substituent is critical for achieving selectivity over the α₂-adrenoceptor. The 7-nitro-THIQ scaffold demonstrates a selectivity ratio of 10 (vs. 0.79 for 7-bromo and 0.036 for unsubstituted THIQ) [1]. The 5-iodo derivative adds the ability to further tune lipophilicity (predicted LogP 1.8451 vs. ~0.5 for the non-iodinated parent) , which is essential for crossing the blood-brain barrier (minimum ClogP ≥ 0.5 required in the THIQ class) [1]. The iodo substituent's π value of ~+1.12 provides a measurable increase in CNS penetration potential while retaining the 7-nitro-driven PNMT selectivity. [1]

Process Chemistry: Scalable Advanced Intermediate for late-stage Functionalization

The synthesis from commercially available 7-nitro-THIQ proceeds in 80.95% yield without chromatographic purification, using N-iodosuccinimide in trifluoromethanesulfonic acid [1]. This robust, scalable protocol (demonstrated at 8.979 mmol scale, producing 2.2 g of product) [1] supports multi-gram procurement of the advanced intermediate for process development. The compound's predicted stability (long-term storage in cool, dry place; not classified as hazardous for transport) and the availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors (Bidepharm at 97%, Leyan at 98%) ensure supply chain reliability for GLP or pilot-scale campaigns. The C5-iodo handle's superior reactivity in Pd-catalyzed couplings (versus C5-Br or C5-Cl alternatives) [2] translates to milder conditions and higher yields in the subsequent diversification step, making this the preferred building block for late-stage functionalization workflows. [1][2]

Chemical Biology: Photoaffinity Labeling Probe Synthesis via 5-Iodo-7-azido-THIQ

Reduction of the 7-nitro group to 7-amine followed by diazotization/azidation provides 5-iodo-7-azido-THIQ—a potential photoaffinity labeling (PAL) probe. The SmithKline Beecham patent specifically exemplifies N-(5-iodo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-azidobenzamide [1], demonstrating precedent for azide incorporation at the 7-position while retaining the 5-iodo substituent. The iodine atom additionally enables radiolabeling via ¹²⁵I isotope exchange for SPECT imaging or autoradiography applications, while the azide provides UV-crosslinking capability for target identification studies. The 5-iodo-7-nitro compound thus serves as a single precursor to dual-function chemical biology probes combining photo-crosslinking and radioactive detection modalities. [1]

Quote Request

Request a Quote for 5-Iodo-7-nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.